molecular formula C12H10F3N3O2 B1517756 5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1096934-94-9

5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1517756
CAS RN: 1096934-94-9
M. Wt: 285.22 g/mol
InChI Key: QXEGPMSAULRUAQ-UHFFFAOYSA-N
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Description

5-Ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid, also known by its IUPAC name 5-ethyl-2-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless solid, soluble in organic solvents. It is a versatile molecule that can be used as a building block for the synthesis of other compounds.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its triazole ring can participate in various reactions, including nucleophilic substitution and cycloadditions, which are fundamental in constructing complex molecules . The presence of the trifluoromethyl group can enhance the reactivity and stability of intermediates, making it a valuable component in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Imidazole derivatives, like our compound, exhibit a broad spectrum of biological activities. They have been found to possess antibacterial, antifungal, and antiviral properties . This makes them potential candidates for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Drug Development

The trifluoromethyl group is a common moiety in medicinal chemistry due to its ability to improve the pharmacokinetic properties of drugs. It can increase the lipophilicity and metabolic stability of compounds, leading to better drug potency and efficacy . This compound could be used in the design of new drugs targeting various diseases.

Diagnostic Imaging

Compounds containing the trifluoromethyl group have applications in diagnostic imaging, such as positron emission tomography (PET). They can serve as imaging agents that help in the diagnosis and monitoring of diseases like Alzheimer’s. The electron-withdrawing nature of the trifluoromethyl group enhances the binding affinity to biological targets, improving imaging quality.

Enzyme Inhibition

The compound’s ability to interact with enzymes through hydrogen bonding and other non-covalent interactions makes it a potential inhibitor for various enzymes. For instance, it could be used to study the inhibition of reverse transcriptase, which is crucial in the replication of retroviruses . This application is particularly relevant in the research of antiviral drugs.

properties

IUPAC Name

5-ethyl-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-2-8-10(11(19)20)16-17-18(8)9-6-4-3-5-7(9)12(13,14)15/h3-6H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEGPMSAULRUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
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5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-ethyl-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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